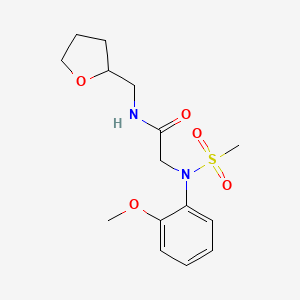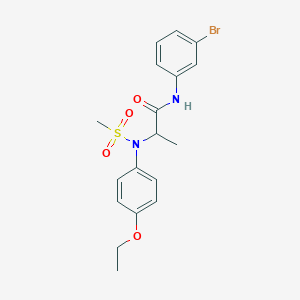![molecular formula C17H20N2O4S2 B3969763 4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B3969763.png)
4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide
Vue d'ensemble
Description
4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide, also known as Methylthioninocarbonyl Nitrobenzenesulfonamide (MTNB), is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential as a medicinal compound. MTNB has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MTNB is not fully understood, but studies have suggested that it works by inhibiting the activity of enzymes involved in various cellular processes. MTNB has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the activity of farnesyltransferase, an enzyme involved in protein prenylation.
Biochemical and Physiological Effects
MTNB has been found to exhibit various biochemical and physiological effects. Studies have shown that MTNB induces apoptosis in cancer cells by activating the caspase cascade. MTNB has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, MTNB has been found to inhibit the replication of HIV-1 by inhibiting the activity of reverse transcriptase.
Avantages Et Limitations Des Expériences En Laboratoire
MTNB has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. Additionally, MTNB has been found to exhibit promising anticancer, antiviral, and antibacterial properties, making it a potential candidate for drug development. However, MTNB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, MTNB has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on MTNB. One potential area of research is the development of MTNB-based drugs for the treatment of cancer, viral infections, and bacterial infections. Additionally, more research is needed to determine the safety and efficacy of MTNB in vivo. Further studies are also needed to elucidate the mechanism of action of MTNB and to identify potential targets for drug development. Finally, more research is needed to determine the potential of MTNB as a tool for studying cellular processes.
Applications De Recherche Scientifique
MTNB has been extensively studied for its potential as a medicinal compound. It has been found to exhibit promising anticancer, antiviral, and antibacterial properties. Studies have shown that MTNB inhibits the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. MTNB has also been found to exhibit antiviral activity against HIV-1 and herpes simplex virus type-1. Additionally, MTNB has shown antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
4-methyl-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-13-4-3-5-15(10-13)12-24-9-8-18-25(22,23)16-7-6-14(2)17(11-16)19(20)21/h3-7,10-11,18H,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRDHBOAOFIEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B3969689.png)
![4-[1-(2-methylbenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969695.png)



![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B3969728.png)
![methyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3969731.png)


![2-methyl-N-{1-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B3969754.png)

![N-[2-(tert-butylthio)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B3969778.png)
![4-[1-(2-thienylcarbonyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969780.png)